N-[4-(1H-pyrrol-1-yl)benzyl]furan-2-carboxamide
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Overview
Description
N-[4-(1H-pyrrol-1-yl)benzyl]furan-2-carboxamide is an organic compound characterized by a furan ring attached to a carboxamide group, which is further connected to a benzyl group substituted with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as furan-2-carboxylic acid, 4-(1H-pyrrol-1-yl)benzylamine, and coupling reagents.
Coupling Reaction: The carboxylic acid group of furan-2-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with 4-(1H-pyrrol-1-yl)benzylamine to form the desired amide bond, yielding N-[4-(1H-pyrrol-1-yl)benzyl]furan-2-carboxamide.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the benzyl ring, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of N-[4-(1H-pyrrol-1-yl)benzyl]furan-2-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
N-[4-(1H-pyrrol-1-yl)benzyl]furan-2-carboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[4-(1H-pyrrol-1-yl)benzyl]furan-2-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to specific enzymes or receptors, modulating their activity. The furan and pyrrole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1H-pyrrol-1-yl)benzyl]benzamide: Similar structure but with a benzamide group instead of a furan-2-carboxamide.
N-[4-(1H-pyrrol-1-yl)benzyl]thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.
N-[4-(1H-pyrrol-1-yl)benzyl]pyrrole-2-carboxamide: Features a pyrrole ring in place of the furan ring.
Uniqueness
N-[4-(1H-pyrrol-1-yl)benzyl]furan-2-carboxamide is unique due to the presence of both furan and pyrrole rings, which can confer distinct electronic and steric properties. This dual heterocyclic structure can enhance its reactivity and binding interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H14N2O2 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
N-[(4-pyrrol-1-ylphenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H14N2O2/c19-16(15-4-3-11-20-15)17-12-13-5-7-14(8-6-13)18-9-1-2-10-18/h1-11H,12H2,(H,17,19) |
InChI Key |
FXTKNUVLXPMVIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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